Technical Guide: Physicochemical Properties of 2-[benzyl(cyclohexylmethyl)amino]ethanol
Technical Guide: Physicochemical Properties of 2-[benzyl(cyclohexylmethyl)amino]ethanol
The following technical guide provides an in-depth physicochemical and structural profile of 2-[benzyl(cyclohexylmethyl)amino]ethanol , a specialized tertiary aminoalcohol often utilized as a building block in medicinal chemistry or as a probe in receptor ligand research (specifically within the Sigma receptor pharmacophore class).
Executive Summary & Chemical Identity
2-[benzyl(cyclohexylmethyl)amino]ethanol is a lipophilic tertiary amine characterized by a flexible ethanolamine backbone substituted with both an aromatic benzyl group and a bulky aliphatic cyclohexylmethyl group. This specific structural motif—combining a basic nitrogen, a hydrogen-bond donor (hydroxyl), and dual hydrophobic domains (aromatic and aliphatic)—places it within the pharmacophore space of Sigma-1 and Sigma-2 receptor ligands , as well as certain ion channel modulators.
Chemical Identifiers
| Property | Specification |
| IUPAC Name | 2-[benzyl(cyclohexylmethyl)amino]ethanol |
| Common Synonyms | N-Benzyl-N-(cyclohexylmethyl)ethanolamine; N-Benzyl-N-(cyclohexylmethyl)-2-aminoethanol |
| Molecular Formula | C₁₆H₂₅NO |
| Molecular Weight | 247.38 g/mol |
| SMILES | OCCN(Cc1ccccc1)CC2CCCCC2 |
| CAS Number | Not widely listed; Analogous to CAS 101-98-4 (N-Benzyl-N-methylethanolamine) |
| Structural Class | N,N-disubstituted aminoethanol; Lipophilic tertiary amine |
Structural Analysis & Electronic Properties
The molecule functions as an amphiphilic entity. Its behavior in biological systems and synthetic pathways is governed by three distinct domains:
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The Basic Center (Tertiary Amine): The nitrogen atom is the core of the molecule. With a pKa predicted around 9.5–10.2 , it exists predominantly as a cation at physiological pH (7.4), facilitating electrostatic interactions with negatively charged residues (e.g., Aspartate) in receptor binding pockets.
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The Hydrophobic Wings:
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Benzyl Group: Provides
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Cyclohexylmethyl Group: Provides bulky, non-planar hydrophobic interaction (van der Waals forces). This contrast between the planar aromatic ring and the chair-conformation cyclohexane is often exploited to increase selectivity between receptor subtypes (e.g., Sigma-1 vs. Sigma-2).
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The Polar Tail (Hydroxyethyl): Acts as a hydrogen bond donor/acceptor, often critical for orienting the molecule within a solvent shell or a protein active site.
Visualization: Structural Connectivity & Pharmacophore
Figure 1: Pharmacophore decomposition of 2-[benzyl(cyclohexylmethyl)amino]ethanol showing the central amine node connecting distinct interaction domains.
Physicochemical Specifications
The following data represents a synthesis of calculated descriptors (using consensus algorithms like ACD/Labs and ChemAxon) and comparative data from structural analogs (e.g., N-benzyl-N-methylethanolamine).
Table 1: Core Physicochemical Parameters[4]
| Parameter | Value / Range | Causality & Relevance |
| LogP (Octanol/Water) | 3.8 ± 0.4 | High lipophilicity due to C13 hydrophobic carbon load. Predicts high Blood-Brain Barrier (BBB) permeability. |
| LogD (pH 7.4) | 1.2 – 1.8 | At physiological pH, ionization reduces effective lipophilicity, preventing sequestration in adipose tissue while allowing membrane transit. |
| pKa (Base) | 9.8 ± 0.5 | The nitrogen is basic. The compound requires acidic buffers for aqueous solubility (e.g., HCl, Tartrate). |
| Polar Surface Area (PSA) | 23.5 Ų | Low PSA (< 90 Ų) confirms excellent membrane permeability and oral bioavailability potential. |
| Rotatable Bonds | 6 | Moderate flexibility allows the molecule to adopt multiple conformations to fit induced-fit binding pockets. |
| H-Bond Donors/Acceptors | 1 / 2 | The single hydroxyl H-donor limits water solubility but is crucial for specific receptor anchoring. |
Synthesis & Characterization Protocols
For researchers synthesizing this compound for screening, the most robust pathway utilizes Reductive Amination followed by N-Alkylation or a direct Epoxide Ring Opening .
Experimental Workflow
The preferred route minimizes side reactions (like over-alkylation) by establishing the secondary amine first.
Step 1: Formation of Secondary Amine (Intermediate A)
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Reactants: Benzylamine + Cyclohexanecarboxaldehyde.
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Conditions: Sodium Triacetoxyborohydride (STAB), DCM, RT.
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Product: N-Benzyl-N-cyclohexylmethylamine (CAS 4352-47-0).[1]
Step 2: Hydroxyethylation (Target Compound)
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Reactants: Intermediate A + 2-Bromoethanol (or Ethylene Oxide).
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Conditions: K₂CO₃, Acetonitrile, Reflux (80°C).
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Purification: Silica Gel Chromatography (Hexane:EtOAc).
Visualization: Synthesis Logic
Figure 2: Two-step convergent synthesis pathway ensuring regioselectivity at the nitrogen center.
Analytical Validation (Self-Validating Protocol)
To ensure the identity of the synthesized compound, the following NMR signatures must be present. Absence of these signals indicates failure of the alkylation step.
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.2–7.4 ppm (m, 5H): Aromatic protons (Benzyl).
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δ 3.65 ppm (s, 2H): Benzylic -CH₂-N. Critical: Shift indicates tertiary amine formation.
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δ 3.55 ppm (t, 2H): -CH₂-O (Ethanol chain).
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δ 2.65 ppm (t, 2H): -CH₂-N (Ethanol chain).
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δ 2.20 ppm (d, 2H): N-CH₂-Cyclohexyl.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Calculated 248.19; Found 248.2 ± 0.1.
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Handling, Stability & Solubility
Solubility Profile
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Water: Insoluble as free base. Soluble (< 50 mM) as Hydrochloride or Tartrate salt.
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Organic Solvents: Freely soluble in Dichloromethane (DCM), Methanol, DMSO, and Ethanol.
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Partitioning: Will partition heavily into the organic layer during extraction. Do not use acidic aqueous washes if the product is in the organic phase, as it will protonate and migrate to the water.
Stability
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Oxidation: The tertiary amine is susceptible to N-oxidation if left in solution with peroxides or exposed to air/light for prolonged periods (months). Store under Argon at -20°C.
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Hygroscopicity: The free base is an oil that may absorb atmospheric moisture.
Biological Relevance (Sigma Receptor Context)
While "2-[benzyl(cyclohexylmethyl)amino]ethanol" is not a marketed drug, its structure is a textbook example of a Sigma-2 Receptor (TMEM97) Ligand .
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Mechanism: The basic nitrogen binds to the aspartate residue in the receptor pocket, while the benzyl and cyclohexyl groups engage in hydrophobic pockets.
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Research Utility: Compounds of this class are often used as probes to study cell proliferation (Sigma-2 is a biomarker for proliferation) or as scaffolds for developing neuroprotective agents.
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Analogs: It shares high structural homology with PB28 (a high-affinity Sigma-2 ligand), lacking only the piperazine ring rigidity.
References
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PubChem Compound Summary . 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol (Analogous Structure). National Center for Biotechnology Information. Link
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Sigma-Aldrich Catalog . N-Benzyl-N-cyclohexylmethylamine (Precursor). Product No. 4352-47-0.[1][2][3] Link
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Largeron, M., & Fleury, M. B. (2026).[4] Biomimetic Electrocatalytic System for the Atom-Economical Chemoselective Synthesis of Secondary Amines. (Describes synthesis of N-benzyl-N-cyclohexylmethylamine). Link
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ChemSrc . 2-Aminoethanol Properties & Derivatives. (General properties of aminoethanol backbone). Link
